N~1~-(1-PHENYLETHYL)-2-[(6-PHENYL-1,2,4-TRIAZIN-3-YL)SULFANYL]BUTANAMIDE
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Overview
Description
N~1~-(1-PHENYLETHYL)-2-[(6-PHENYL-1,2,4-TRIAZIN-3-YL)SULFANYL]BUTANAMIDE is a synthetic organic compound that belongs to the class of triazine derivatives. These compounds are known for their diverse applications in various fields such as pharmaceuticals, agriculture, and materials science. The unique structure of this compound, featuring a triazine ring and a butanamide moiety, suggests potential biological and chemical activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(1-PHENYLETHYL)-2-[(6-PHENYL-1,2,4-TRIAZIN-3-YL)SULFANYL]BUTANAMIDE typically involves multi-step organic reactions. One possible route could be:
Formation of the Triazine Ring: Starting with a precursor such as cyanuric chloride, which undergoes nucleophilic substitution reactions with appropriate amines to form the triazine ring.
Attachment of the Phenylethyl Group: The phenylethyl group can be introduced via a Friedel-Crafts alkylation reaction.
Formation of the Butanamide Moiety: The butanamide group can be synthesized through an amidation reaction involving a suitable carboxylic acid derivative and an amine.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N~1~-(1-PHENYLETHYL)-2-[(6-PHENYL-1,2,4-TRIAZIN-3-YL)SULFANYL]BUTANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions could involve agents like lithium aluminum hydride or sodium borohydride.
Substitution: The triazine ring can undergo nucleophilic substitution reactions with different nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Possible applications in drug development due to its unique structure.
Industry: Use in the development of new materials or agricultural chemicals.
Mechanism of Action
The mechanism of action of N1-(1-PHENYLETHYL)-2-[(6-PHENYL-1,2,4-TRIAZIN-3-YL)SULFANYL]BUTANAMIDE would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The triazine ring and phenylethyl group could play crucial roles in these interactions.
Comparison with Similar Compounds
Similar Compounds
- N~1~-(1-Phenylethyl)-2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]propanamide
- N~1~-(1-Phenylethyl)-2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]pentanamide
Uniqueness
N~1~-(1-PHENYLETHYL)-2-[(6-PHENYL-1,2,4-TRIAZIN-3-YL)SULFANYL]BUTANAMIDE stands out due to its specific combination of functional groups, which may confer unique chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N-(1-phenylethyl)-2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4OS/c1-3-19(20(26)23-15(2)16-10-6-4-7-11-16)27-21-22-14-18(24-25-21)17-12-8-5-9-13-17/h4-15,19H,3H2,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTKKEHBIZDVXBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC(C)C1=CC=CC=C1)SC2=NC=C(N=N2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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